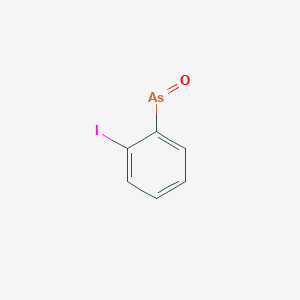
1-arsoroso-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Arsoroso-2-iodobenzene is an organoarsenic compound characterized by the presence of both arsenic and iodine atoms attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-arsoroso-2-iodobenzene typically involves the reaction of 2-iodoaniline with arsenic trioxide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Arsoroso-2-iodobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Arsoroso-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s unique properties make it useful in studying arsenic’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor for arsenic-based drugs.
Industry: Utilized in the development of materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism by which 1-arsoroso-2-iodobenzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. Pathways involved may include oxidative stress responses and disruption of cellular signaling.
Vergleich Mit ähnlichen Verbindungen
1-Arsoroso-2-iodobenzene can be compared with other similar compounds, such as:
Iodobenzene: Lacks the arsenic atom, making it less reactive in certain contexts.
Phenylarsine oxide: Contains arsenic but lacks the iodine atom, leading to different reactivity and applications.
Chlorobenzene: Similar structure but with chlorine instead of iodine, resulting in different chemical properties
Eigenschaften
CAS-Nummer |
5410-74-2 |
|---|---|
Molekularformel |
C6H4AsIO |
Molekulargewicht |
293.92 g/mol |
IUPAC-Name |
1-arsoroso-2-iodobenzene |
InChI |
InChI=1S/C6H4AsIO/c8-6-4-2-1-3-5(6)7-9/h1-4H |
InChI-Schlüssel |
GBUZWPQXEXBZRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[As]=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


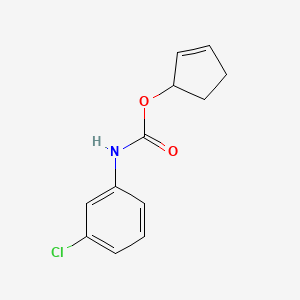

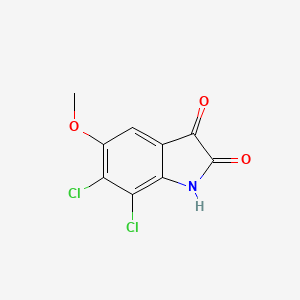


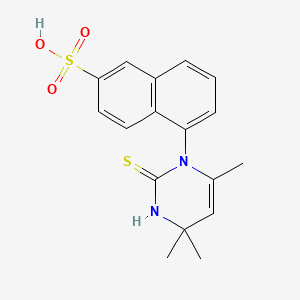
![1-[(4-Tert-butylphenyl)methyl]-3-(4-ethylphenyl)-1-(1-phenylethyl)urea](/img/structure/B14722629.png)
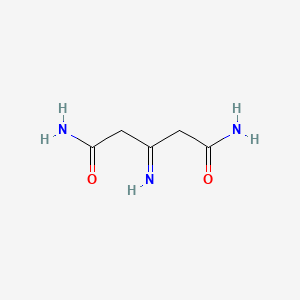
![2-[4-(Methylsulfanyl)benzyl]-1h-benzimidazole](/img/structure/B14722634.png)



![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
![1-[4-[(4-Acetyl-2-methoxyphenoxy)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14722687.png)
